molecular formula C15H20FN3O3 B6970721 2-(5-fluoro-2-oxopyridin-1-yl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide

2-(5-fluoro-2-oxopyridin-1-yl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide

Cat. No.: B6970721
M. Wt: 309.34 g/mol
InChI Key: BEQGTUDVHQDZCB-UHFFFAOYSA-N
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Description

2-(5-fluoro-2-oxopyridin-1-yl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound features a pyridine ring substituted with a fluorine atom and an oxo group, as well as an acetamide moiety linked to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-2-oxopyridin-1-yl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine ring, followed by the introduction of the fluorine atom and the oxo group. The acetamide moiety is then attached through an amide bond formation, and finally, the piperidine ring is incorporated.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-(5-fluoro-2-oxopyridin-1-yl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional oxo groups or modify existing functional groups.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or reduce other functional groups within the molecule.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxo groups, while reduction can produce alcohol derivatives. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

2-(5-fluoro-2-oxopyridin-1-yl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: Research may focus on its potential therapeutic applications, such as its use as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-2-oxopyridin-1-yl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridine derivatives with fluorine and oxo substitutions, as well as acetamide derivatives with piperidine rings. Examples include:

  • 2-(5-chloro-2-oxopyridin-1-yl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide
  • 2-(5-bromo-2-oxopyridin-1-yl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide

Uniqueness

What sets 2-(5-fluoro-2-oxopyridin-1-yl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the fluorine atom, in particular, can influence the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

2-(5-fluoro-2-oxopyridin-1-yl)-N-(1-oxo-1-piperidin-1-ylpropan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20FN3O3/c1-11(15(22)18-7-3-2-4-8-18)17-13(20)10-19-9-12(16)5-6-14(19)21/h5-6,9,11H,2-4,7-8,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQGTUDVHQDZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCCC1)NC(=O)CN2C=C(C=CC2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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